molecular formula C19H22N2O3S B1203018 Dimethoxanate CAS No. 477-93-0

Dimethoxanate

Cat. No. B1203018
CAS RN: 477-93-0
M. Wt: 358.5 g/mol
InChI Key: OOVJCSPCMCAXEX-UHFFFAOYSA-N
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Description

Dimethoxanate (trade names Cothera, Cotrane, Atuss, Perlatoss, Tossizid) is a cough suppressant of the phenothiazine class . It may have analgesic, local anesthetic, and central nervous system depressant effects, but it may also produce nausea and vomiting . It belongs to the class of organic compounds known as phenothiazines .


Synthesis Analysis

The synthesis of Dimethoxanate involves the reaction of Phenothiazine with phosgene to give Phenothiazine-10-carbonyl chloride. Further reaction with 2-(2-(dimethylamino)ethoxy)ethanol completes the synthesis of Dimethoxanate .


Molecular Structure Analysis

Dimethoxanate has a molecular formula of C19H22N2O3S. Its average mass is 358.455 Da and its monoisotopic mass is 358.135101 Da .


Physical And Chemical Properties Analysis

Dimethoxanate has a molecular formula of C19H22N2O3S. Its average mass is 358.455 Da and its monoisotopic mass is 358.135101 Da .

Scientific Research Applications

  • Antibacterial Activity : Dimethoxanate, primarily used in cosmetic formulations, exhibits broad-spectrum bactericidal action, unaffected by factors like pH or the presence of non-ionic surfactants (Woolfson, 1977).

  • Toxicology and Carcinogenesis : Studies on dimethoxane, used as an antimicrobial agent, indicate no evidence of carcinogenic activity in rats. However, there's equivocal evidence of carcinogenic activity in male mice, with increased incidence of forestomach neoplasms (Abdo, 1989).

  • Immune Responses in Aquatic Organisms : Dietary ascorbic acid shows potential ameliorative effects against dimethoate toxicity in haematological and immune parameters of Clarias batrachus (Narra, 2017).

  • Oxidative Stress Induction : Subchronic exposure of dimethoate in rats induces oxidative stress, leading to alterations in antioxidant enzymes and free radical generation (Sharma et al., 2005).

  • Medical Intermediate Molecule : Dimethoxy-4-ethylthio-benzeneethanamine, prepared from 1,4-dimethoxybenzene, is used in psychotic and schizophrenic psychosis treatment (Zhimin, 2003).

  • Nephrotoxicity in Rats : Exposure to dimethoate causes oxidative stress and kidney dysfunction in rats, suggesting its nephrotoxic potential (Mahjoubi-Samet et al., 2008).

  • Pancreatic Damage and Glucose Homeostasis : Dimethoate impairs glucose homeostasis and causes oxidative stress and damage in the pancreas of rats (Kamath & Rajini, 2007).

  • Genotoxicity in Freshwater Fish : Dimethoate induces genotoxic effects correlated with oxidative stress in Channa punctatus (Ali et al., 2014).

  • Analytical Method Development : A sensitive and cost-effective HPLC method has been developed for the determination of dimethoate pesticide (Kumar & Gurupadayya, 2013).

  • Steroidogenesis Disruption : Dimethoate disrupts transcription of the steroidogenic acute regulatory (StAR) gene, indicating its role in impairing reproductive function by blocking steroid hormone biosynthesis (Walsh et al., 2000).

Future Directions

The future directions of Dimethoxanate are not clear from the sources retrieved. It was introduced in Austria, Belgium, and France in 1911, and in Italy and Spain in 1963. Approval for marketing in the US was withdrawn by the FDA in 1975 due to lack of evidence of efficacy .

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVJCSPCMCAXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197257
Record name Dimethoxanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethoxanate

CAS RN

477-93-0
Record name 2-[2-(Dimethylamino)ethoxy]ethyl 10H-phenothiazine-10-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-93-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethoxanate [INN:BAN]
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Record name Dimethoxanate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13794
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Record name Dimethoxanate
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Record name Dimethoxanate
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Record name DIMETHOXANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
FA Parish - Medical times, 1959 - pubmed.ncbi.nlm.nih.gov
Clinical evaluation of the antitussive, dimethoxanate Clinical evaluation of the antitussive, dimethoxanate …
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
B Klein - Antibiotic Medicine & Clinical Therapy (New York, NY), 1958 - europepmc.org
The cough sirup as palliative therapy; a clinical evaluation of dimethoxanate. - Abstract - Europe PMC … The cough sirup as palliative therapy; a clinical evaluation of dimethoxanate …
Number of citations: 9 europepmc.org
Y Guo, J Dai, G Qian, N Guo, Z Ma, XJ Guo - International journal of …, 2007 - Elsevier
… Several substances, such as nitrendipine, nicardipine and dimethoxanate, were tested as internal standards. Among these, dimethoxanate has been chosen as the internal standard in …
Number of citations: 42 www.sciencedirect.com
F Guerrin, JC Paris, J Paris - Comptes Rendus des Seances de la …, 1967 - europepmc.org
[Effect of dimethoxanate on the contractility of the isolated guinea pig gallbladder]. - Abstract - Europe PMC … [Effect of dimethoxanate on the contractility of the isolated guinea pig …
Number of citations: 2 europepmc.org
M Klein, JM Musacchio - Journal of Pharmacology and Experimental …, 1989 - ASPET
… The antitussives carbetapentane, caramiphen, butamirate and dimethoxanate competed with the high-affinity binding of [3H]DM at pH 7.4 with nanomolar Ki values. Sigma site ligands …
Number of citations: 129 jpet.aspetjournals.org
ESC Cough, DM Hold, PCCLA Cough, PCILA Cough - Hosp Med, 1997 - drugfuture.com
… Dimethoxanate hydrochloride is a centrally acting cough suppressant used for non-productive cough (p.1547). It is given orally in usual doses of 37.5 mg three or four times daily. …
Number of citations: 2 www.drugfuture.com
D LARREY, J HENRION, F HELLER… - Annals of internal …, 1988 - acpjournals.org
Excerpt Metoprolol is a widely used beta-adrenoreceptor antagonist. To our knowledge, there is no report of hepatitis involving this drug as well as other beta-adrenoreceptor …
Number of citations: 39 www.acpjournals.org
GL Craviso, JM Musacchio - Molecular pharmacology, 1983 - ASPET
Binding of dextromethorphan (DM) to guinea pig brain is stereoselective, since levomethorphan is 20 times weaker than DM in competing for DM sites. In general, opiate agonists and …
Number of citations: 115 molpharm.aspetjournals.org
IR Gucklhorn - 1970 - hero.epa.gov
… Dioxin (dimethoxanate) has a characteristic odor which is difficult to cover. Fentichlor (2, 2"-thiobis (4-chlorophenol); fenticlor) is a photosensitizing agent. Phenoxetol (2-phenoxyethanol…
Number of citations: 1 hero.epa.gov
FF Cantwell - Analytical chemistry, 1976 - ACS Publications
… Only the two phenothiazines, dimethoxanate and promethazine, showed a slight overlap with the methyl ester elution peak, although even these were completely eluted before the …
Number of citations: 62 pubs.acs.org

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